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molecular formula C8H14O B1203452 2-ethylhex-2-enal CAS No. 26266-68-2

2-ethylhex-2-enal

Cat. No. B1203452
M. Wt: 126.20 g/mol
InChI Key: PYLMCYQHBRSDND-VURMDHGXSA-N
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Patent
US08563782B2

Procedure details

The aldol reaction of n-butyraldehyde with simultaneous elimination of water to form 2-ethylhexenal is carried out worldwide on a large scale since the hydrogenation product, viz. 2-ethylhexanol, is used in large quantities as plasticizer alcohol. As catalyst, use is usually made of a base dissolved in water. The use of aqueous sodium hydroxide having an NaOH content in the percentage range is typical. The reaction is frequently carried out in a temperature range of 80-150° C., a pressure of less than 5 bar and a phase ratio of organic phase to aqueous catalyst phase of from 1 to 20 (Hydrocarbon Processing, October 1980, Section 2, pages 93-102). This reaction can, for example, be carried out in a stirred vessel (DE 19 06 850, DE 927 626), in a packed column which is operated in countercurrent (G. Dümbgen, D. Neubauer, Chemie-Ing.-Techn., 41, 974 (1969)), or in a flow tube (GB 761 203). All these processes give 2-ethylhexenal in a selectivity of up to 98% at conversions of 98.5%. A disadvantage is that at relatively high temperatures, part of the n-butyraldehyde used is irreversibly lost as a result of the Cannizzaro reaction. The butyric acid formed in the Cannizzaro reaction neutralizes the basic catalyst. Part of the catalyst solution containing a high burden of organic material therefore has to be continually discharged and replaced by fresh catalyst.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
2-ethylhexenal

Identifiers

REACTION_CXSMILES
[CH:1](=[O:5])[CH2:2][CH2:3][CH3:4]>O>[CH2:3]([C:2](=[CH:1][CH2:2][CH2:3][CH3:4])[CH:1]=[O:5])[CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
2-ethylhexenal
Type
product
Smiles
C(C)C(C=O)=CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08563782B2

Procedure details

The aldol reaction of n-butyraldehyde with simultaneous elimination of water to form 2-ethylhexenal is carried out worldwide on a large scale since the hydrogenation product, viz. 2-ethylhexanol, is used in large quantities as plasticizer alcohol. As catalyst, use is usually made of a base dissolved in water. The use of aqueous sodium hydroxide having an NaOH content in the percentage range is typical. The reaction is frequently carried out in a temperature range of 80-150° C., a pressure of less than 5 bar and a phase ratio of organic phase to aqueous catalyst phase of from 1 to 20 (Hydrocarbon Processing, October 1980, Section 2, pages 93-102). This reaction can, for example, be carried out in a stirred vessel (DE 19 06 850, DE 927 626), in a packed column which is operated in countercurrent (G. Dümbgen, D. Neubauer, Chemie-Ing.-Techn., 41, 974 (1969)), or in a flow tube (GB 761 203). All these processes give 2-ethylhexenal in a selectivity of up to 98% at conversions of 98.5%. A disadvantage is that at relatively high temperatures, part of the n-butyraldehyde used is irreversibly lost as a result of the Cannizzaro reaction. The butyric acid formed in the Cannizzaro reaction neutralizes the basic catalyst. Part of the catalyst solution containing a high burden of organic material therefore has to be continually discharged and replaced by fresh catalyst.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
2-ethylhexenal

Identifiers

REACTION_CXSMILES
[CH:1](=[O:5])[CH2:2][CH2:3][CH3:4]>O>[CH2:3]([C:2](=[CH:1][CH2:2][CH2:3][CH3:4])[CH:1]=[O:5])[CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
2-ethylhexenal
Type
product
Smiles
C(C)C(C=O)=CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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